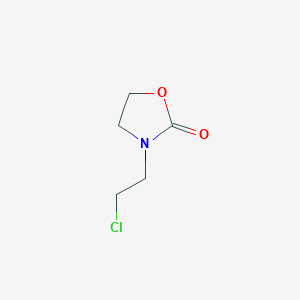
3-(2-Chloroethyl)oxazolidin-2-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-(2-Chloroethyl)oxazolidin-2-one consists of a five-membered ring containing an oxygen atom and a nitrogen atom. The chlorine atom is attached to one of the carbon atoms in the ring. The compound’s molecular weight is approximately 149.58 g/mol .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-(2-Chloroethyl)oxazolidin-2-one: has been studied for its potential antibacterial properties. Research indicates that oxazolidinone derivatives exhibit potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . This compound could be a precursor in the synthesis of new antibacterial agents, contributing to the fight against antibiotic-resistant infections.
Stereoselective Synthesis
The compound is used in the stereoselective synthesis of Evans’ chiral auxiliaries. These auxiliaries are crucial in asymmetric aldol condensations, a fundamental reaction in creating complex molecules with high enantiomeric purity . The ability to create such molecules is vital in the development of pharmaceuticals and other biologically active compounds.
Pharmacological Properties
Oxazolidinones, the class of compounds to which 3-(2-Chloroethyl)oxazolidin-2-one belongs, have a wide spectrum of pharmacological properties. They have been used in the synthesis of drugs like linezolid and tedizolid, which are effective against Gram-positive bacteria and drug-resistant tuberculosis . The compound’s role in the early phases of drug discovery is significant due to its versatile pharmacological applications.
Organic Synthesis
In organic synthesis, 3-(2-Chloroethyl)oxazolidin-2-one serves as a key intermediate. It is involved in the synthesis of various heterocyclic compounds, which are integral to the development of new materials and active pharmaceutical ingredients . Its role in the synthesis of oxazolidinone scaffolds is particularly noteworthy, as these scaffolds are prevalent in a range of synthetic organic chemistry applications.
Medicinal Chemistry
The compound’s utility extends to medicinal chemistry, where it is part of the synthesis of oxazolidinone-based scaffolds. These scaffolds are explored for their potential in treating a variety of diseases, including antibacterial, antituberculosis, anticancer, anti-inflammatory, and neurologic conditions . The versatility of 3-(2-Chloroethyl)oxazolidin-2-one makes it a valuable asset in the medicinal chemist’s toolkit.
Environmental Applications
While specific environmental applications of 3-(2-Chloroethyl)oxazolidin-2-one are not extensively documented, its role in the broader category of oxazolidinones suggests potential uses in environmental biotechnology. For instance, its derivatives could be investigated for their ability to break down environmental pollutants or as part of biosensors to detect contaminants .
Safety and Hazards
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Wirkmechanismus
Target of Action
aureus (MRSA) and other Gram-positive bacteria .
Mode of Action
Oxazolidinones typically work by inhibiting protein synthesis in bacteria, leading to a halt in growth and reproduction .
Biochemical Pathways
Given its classification as an oxazolidinone, it likely impacts the protein synthesis pathway in bacteria .
Result of Action
As an oxazolidinone, it likely results in the inhibition of bacterial protein synthesis, leading to a halt in bacterial growth and reproduction .
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYDZTYVCIPLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179768 | |
| Record name | N-Chloroethyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2508-01-2 | |
| Record name | 3-(2-Chloroethyl)-1,3-oxazolidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Chloroethyl-1,3-oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxazolidinone, 3-(2-chloroethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Chloroethyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-Chloroethyl)-2-oxazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM2LF2S5BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)






